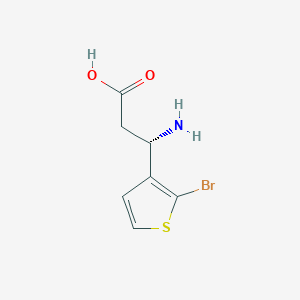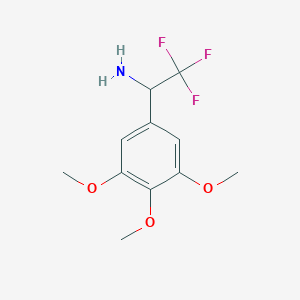![molecular formula C9H14ClN3O B13313364 4-Chloro-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13313364.png)
4-Chloro-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine: is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a chloro group at the 4th position, an oxolan-3-yl ethyl group at the 1st position, and an amine group at the 3rd position of the pyrazole ring. The molecular formula of this compound is C9H14ClN3O . It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Oxolan-3-yl Ethyl Group: This step involves the alkylation of the pyrazole ring with an appropriate oxolan-3-yl ethyl halide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming a dechlorinated derivative.
Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide, sodium thiolate, or sodium alkoxide under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Dechlorinated derivatives.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Chemistry
In chemistry, 4-Chloro-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the pyrazole ring and the chloro group can enhance the compound’s ability to bind to specific biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Chloro-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets in biological systems. The chloro group and the pyrazole ring play a crucial role in binding to enzymes or receptors, leading to the modulation of their activity. The compound may inhibit or activate specific pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine
- 4-Chloro-1-[2-(oxolan-4-yl)ethyl]-1H-pyrazol-3-amine
- 4-Chloro-1-[2-(tetrahydrofuran-3-yl)ethyl]-1H-pyrazol-3-amine
Uniqueness
4-Chloro-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine is unique due to the specific position of the oxolan-3-yl group, which can influence its chemical reactivity and biological activity. The presence of the chloro group at the 4th position of the pyrazole ring also contributes to its distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C9H14ClN3O |
|---|---|
Molecular Weight |
215.68 g/mol |
IUPAC Name |
4-chloro-1-[2-(oxolan-3-yl)ethyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H14ClN3O/c10-8-5-13(12-9(8)11)3-1-7-2-4-14-6-7/h5,7H,1-4,6H2,(H2,11,12) |
InChI Key |
AFMWZSVZVTUBAF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1CCN2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


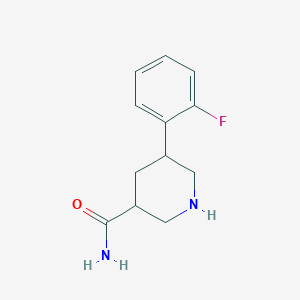

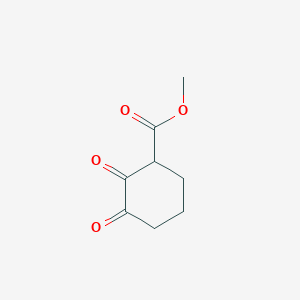
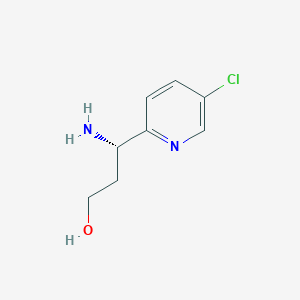
![2-(aminomethyl)-N-phenyl-1,4-diazabicyclo[3.2.1]octane-4-carboxamide](/img/structure/B13313328.png)
![N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B13313335.png)

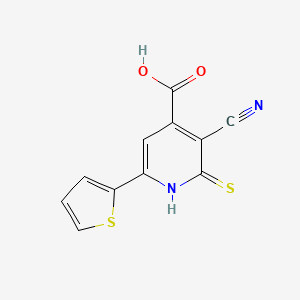
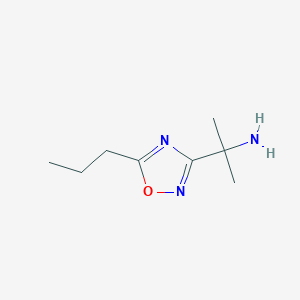
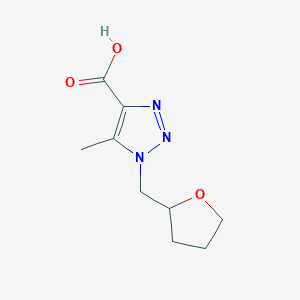
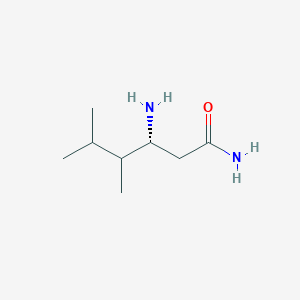
![4-{[(2-Iodocyclohexyl)oxy]methyl}oxane](/img/structure/B13313379.png)
